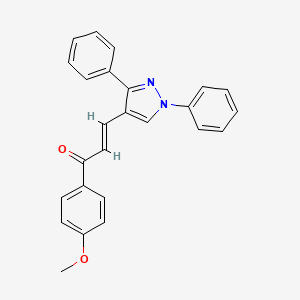

(2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Description

The compound (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one belongs to the class of α,β-unsaturated ketones with a pyrazole core. Its structure features a 1,3-diphenyl-substituted pyrazole ring connected via a conjugated enone system to a 4-methoxyphenyl group. The E-configuration of the prop-2-en-1-one moiety ensures planarity, facilitating π-π stacking and intramolecular charge transfer, which are critical for its physicochemical properties .

Properties

IUPAC Name |

(E)-3-(1,3-diphenylpyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2/c1-29-23-15-12-19(13-16-23)24(28)17-14-21-18-27(22-10-6-3-7-11-22)26-25(21)20-8-4-2-5-9-20/h2-18H,1H3/b17-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOYVOMZEIRZNT-SAPNQHFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Nucleophilic Additions to the Enone System

The conjugated double bond undergoes regioselective nucleophilic additions:

Hydrazine Addition

Reaction with hydrazines forms pyrazoline derivatives, critical for biological activity modulation ( ):

1,3-Dipolar Cycloadditions

The enone system participates in cycloadditions with dipolarophiles like diazomethane, yielding fused heterocycles ( ):

| Dipolarophile | Product | Conditions | Yield |

|---|---|---|---|

| Diazomethane | 3-(2-Pyrazolin-4-yl)chromones | CHCl/EtO, 0°C | 89% |

| Maleic anhydride | Chromone-pyrazole hybrids | Pyridine, reflux | 75% |

These reactions exploit the electron-deficient nature of the chalcone’s β-carbon for regioselective bond formation ( ).

Electrophilic Aromatic Substitution

The pyrazole and methoxyphenyl rings undergo electrophilic substitutions:

| Reaction | Position Modified | Conditions | Reference |

|---|---|---|---|

| Bromination | Pyrazole C-5 | Br/AcOH | |

| Nitration | Methoxyphenyl ring (para) | HNO/HSO |

The methoxy group directs electrophiles to the para position, while the pyrazole’s electron-withdrawing nature deactivates its ring toward further substitution ( ).

Reduction Reactions

Catalytic hydrogenation selectively reduces the enone double bond:

| Reducing Agent | Product | Conditions |

|---|---|---|

| H/Pd-C | 3-(1,3-Diphenyl-pyrazol-4-yl)-propan-1-one | Ethanol, 60°C |

This saturated derivative shows altered bioactivity due to loss of conjugation ( ).

Oxidation and Degradation

Oxidative cleavage of the double bond with KMnO yields:

Complexation with Metal Ions

The pyrazole nitrogen and carbonyl oxygen coordinate transition metals:

| Metal Salt | Complex Structure | Application |

|---|---|---|

| Cu(II) acetate | Square-planar geometry | Catalytic studies |

| Fe(III) chloride | Octahedral coordination | Magnetic materials |

Key Reactivity Trends

-

Enone System : Highly reactive toward nucleophiles and dipolarophiles ( ).

-

Pyrazole Ring : Stabilizes intermediates via resonance but resists electrophilic substitution ( ).

-

Methoxyphenyl Group : Enhances electron density in the chalcone moiety, facilitating π-π interactions in biological targets ( ).

This compound’s versatility in forming pharmacologically active derivatives (e.g., pyrazolines, chromones) underscores its utility in medicinal chemistry ( ). Experimental procedures emphasize mild conditions and high regioselectivity, making it a robust scaffold for drug discovery.

Scientific Research Applications

Structural Characteristics

The molecular formula of the compound is . The structure features a planar pyrazole ring that forms dihedral angles with adjacent phenyl rings. The intermolecular interactions within the crystal structure include C—H⋯O hydrogen bonds and π–π interactions, contributing to the stability of the compound in solid-state forms .

Research indicates that pyrazole derivatives exhibit a range of biological activities, making them valuable in medicinal chemistry. The specific compound in focus has shown promising results in various studies:

1. Antimicrobial Activity

- Pyrazole derivatives possess significant antibacterial properties, with studies indicating effectiveness against several bacterial strains. For instance, derivatives have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Properties

- The compound has demonstrated anti-inflammatory effects in various animal models, suggesting its potential use in treating inflammatory diseases. Mechanisms may involve inhibition of pro-inflammatory cytokines and pathways .

3. Anticancer Potential

- Some studies have suggested that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .

4. Analgesic Effects

- Research has indicated that certain pyrazole derivatives exhibit analgesic properties comparable to conventional pain relievers, suggesting their potential application in pain management therapies .

Case Studies

Several case studies have explored the applications of pyrazole derivatives:

Case Study 1: Antibacterial Efficacy

- A study evaluated the antibacterial activity of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones for certain compounds.

Case Study 2: In Vivo Anti-inflammatory Study

- An animal model was used to assess the anti-inflammatory effects of the compound following induced paw edema. Results indicated a marked reduction in inflammation compared to controls.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, its anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes or cytokines. Its anticancer activity could be related

Biological Activity

(2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological properties.

Chemical Structure and Synthesis

The compound has the molecular formula C24H18N2O and features a pyrazole ring that is essentially planar. The synthesis typically involves the reaction of acetophenone with 4-formyl pyrazole in the presence of sodium hydroxide and methanol, yielding a product with significant yields (approximately 81.5%) and high melting points (406–408 K) .

| Property | Value |

|---|---|

| Molecular Formula | C24H18N2O |

| Melting Point | 406–408 K |

| Yield | 81.5% |

Antitumor Activity

Research indicates that chalcone derivatives exhibit notable antitumor activity. In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, the compound exhibited IC50 values in the range of 6.59 to 12.51 μM against triple-negative breast cancer (TNBC) cell lines .

Antimicrobial Properties

Chalcones are also recognized for their antimicrobial properties. Studies have demonstrated that derivatives of pyrazoles possess antibacterial and antifungal activities. The presence of the diphenylpyrazole moiety enhances these effects, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory assays. Pyrazole derivatives have been linked to reduced inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines and mediators . This suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Cytotoxicity : Induces apoptosis in cancer cells through modulation of signaling pathways.

- Antimicrobial Mechanism : Disrupts bacterial cell wall synthesis and inhibits fungal growth.

- Anti-inflammatory Pathway : Inhibits cyclooxygenase enzymes and reduces the production of inflammatory mediators.

Case Studies

- Antitumor Efficacy in Cell Lines : A study assessed the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, revealing significant cytotoxicity at low concentrations.

- Antimicrobial Testing : Another research evaluated its activity against Staphylococcus aureus and Candida albicans, demonstrating effective inhibition at concentrations below 100 μg/mL.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and crystallographic differences between the target compound and its analogs:

Key Structural and Functional Insights:

Substituent Effects on Crystallography :

- Chlorine and bromine substituents (e.g., 2,4-dichlorophenyl, 4-bromophenyl) introduce halogen bonding, influencing crystal packing and stability .

- The adamantane group in disrupts planarity, reducing π-π interactions but enhancing lipophilicity.

Conformational Flexibility: The E-configuration of the enone system is conserved across analogs, ensuring conjugation and planarity. However, terminal aryl groups (e.g., 4-methoxyphenyl vs. adamantane) significantly alter dihedral angles and intermolecular interactions .

Synthetic Pathways :

- Most analogs are synthesized via aldol condensation between pyrazole aldehydes and ketones, followed by purification via column chromatography or crystallization .

Biological Relevance: Thiazolidinone and triazole derivatives exhibit notable bioactivity, suggesting that the target compound’s pyrazole-enone framework could be optimized for similar applications .

Q & A

What synthetic routes are commonly employed for (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

Basic:

The compound is typically synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between a ketone (e.g., 4-methoxyacetophenone) and a pyrazole aldehyde derivative. Key steps include:

- Aldol addition : Using NaOH or KOH in ethanol/water under reflux (~6–12 hours).

- Purification : Recrystallization from ethanol or column chromatography for higher purity .

Advanced:

Optimization focuses on regioselectivity and stereochemical control : - Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes) and improves yield by 15–20% .

- Catalyst choice : Use of phase-transfer catalysts (e.g., TBAB) enhances solubility of aryl aldehydes in polar solvents.

- E/Z isomer separation : Fractional crystallization or HPLC with chiral columns resolves stereoisomers .

How are structural and electronic properties of this compound characterized, and what challenges arise in crystallographic analysis?

Basic:

- X-ray crystallography : Determines bond lengths (e.g., C=O at ~1.22 Å), dihedral angles between aromatic rings (e.g., 5–15°), and intermolecular interactions (e.g., C–H···π stacking) .

- Spectroscopy : ¹H/¹³C NMR confirms the (E)-configuration (J = 15–16 Hz for α,β-unsaturated protons) .

Advanced:

Challenges include: - Disorder in crystal lattices : Common in flexible methoxy/pyrazole groups; resolved using SHELXL refinement with anisotropic displacement parameters .

- Polymorphism : Solvent-dependent packing (e.g., triclinic vs. monoclinic systems) requires controlled crystallization (slow evaporation in DCM/hexane) .

How do substituents on the pyrazole and aryl rings influence biological activity, and how can conflicting SAR data be resolved?

Basic:

- Methoxy groups : Enhance solubility and hydrogen-bonding interactions; 4-methoxy substitution shows higher antimicrobial activity (MIC = 8–16 µg/mL) compared to nitro derivatives .

- Pyrazole substituents : Bulky groups (e.g., diphenyl) improve binding to hydrophobic pockets in enzyme targets .

Advanced:

Conflicting data arise from: - Assay variability : Standardize protocols (e.g., broth microdilution for MICs) and use isogenic cell lines to control genetic background .

- Electron-withdrawing vs. donating groups : Bromo substituents (e.g., 4-bromophenyl) increase antiplasmodial activity (IC₅₀ = 1.2 µM) but reduce solubility, requiring formulation studies .

What computational methods are used to predict reactivity and binding modes, and how do they compare with experimental data?

Basic:

- DFT calculations : B3LYP/6-31G(d) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap ~4.5 eV indicates charge-transfer interactions) .

- Molecular docking : AutoDock Vina predicts binding to COX-2 (binding energy ≤−8.5 kcal/mol) .

Advanced: - MD simulations : Reveal dynamic interactions (e.g., pyrazole ring flipping in enzyme active sites) over 100 ns trajectories .

- QM/MM hybrid models : Correlate electrostatic potential maps (ESP) with crystallographic electron density (R² ≥ 0.92) .

How can discrepancies in reported biological activities be systematically addressed?

Basic:

- Reproducibility checks : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and replicate in ≥3 independent trials .

- Metabolic stability : Test liver microsome degradation (e.g., t₁/₂ ≥ 60 minutes in human hepatocytes) to rule out false negatives .

Advanced: - Proteomics profiling : Identify off-target effects via LC-MS/MS to explain unexpected cytotoxicity .

- Co-crystallization studies : Resolve binding ambiguities (e.g., pyrazole vs. chalcone moiety interactions with kinases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.